Cannabichromene

Description

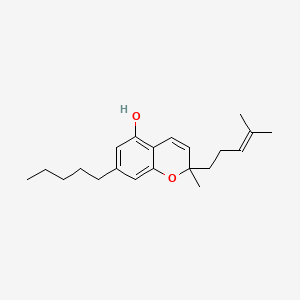

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-(4-methylpent-3-enyl)-7-pentylchromen-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-5-6-7-10-17-14-19(22)18-11-13-21(4,23-20(18)15-17)12-8-9-16(2)3/h9,11,13-15,22H,5-8,10,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVOLYTDXHDXWJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C2C=CC(OC2=C1)(C)CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80942873 | |

| Record name | Cannabichromene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20675-51-8, 18793-28-7 | |

| Record name | (±)-Cannabichromene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20675-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cannabichromene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020675518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cannabichromene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14735 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CANNABICHROMENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cannabichromene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20675-51-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CANNABICHROMENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4497H250W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Cannabichromene S Interactions with the Endocannabinoid System and Other Biological Targets

Cannabinoid Receptor (CB1 and CB2) Interactions

The primary targets of many cannabinoids are the CB1 and CB2 receptors, which are key components of the endocannabinoid system. biorxiv.org CB1 receptors are highly expressed in the central nervous system, while CB2 receptors are found predominantly in the immune system. youtube.com CBC exhibits a varied and complex relationship with these receptors, demonstrating preferential binding and activity. nih.govbiorxiv.org

The interaction of Cannabichromene (B1668259) (CBC) with the CB1 receptor is characterized by low binding affinity and a subject of some scientific ambiguity regarding its functional activation. nih.govresearchgate.net This weak interaction is a key reason why CBC is considered non-psychoactive. researchgate.netsmokeland.com

Research has consistently shown that CBC has a low affinity for CB1 receptors. biorxiv.orgnih.gov One study quantified this weak binding, reporting a dissociation constant (Kᵢ) of 3500 ± 1200 nM. researchgate.net This indicates a much weaker binding capacity compared to THC. While some studies suggest it may act as a partial agonist, its efficacy is very low. biorxiv.org For instance, only a high concentration of the (−)-CBC enantiomer (30 µM) produced a minimal and barely detectable activation of the CB1 receptor, while the (+)-CBC form was inactive. biorxiv.orgresearchgate.net

The functional consequence of CBC's binding to the CB1 receptor remains a topic of scientific discussion. nih.govyoutube.com Several key studies using AtT20 cells engineered to express human CB1 receptors found that CBC did not cause receptor activation, as measured by cellular hyperpolarization. nih.govnih.govnih.gov This suggests that even if CBC binds to the receptor, it doesn't necessarily trigger the downstream signaling that characterizes agonism. researchgate.net However, other research using different assay methods, such as measuring cAMP accumulation, has reported some level of CB1 activation. nih.govbiorxiv.org This discrepancy across different experimental systems contributes to the ambiguity surrounding CBC's precise role at the CB1 receptor. biorxiv.orgresearchgate.net

In stark contrast to its relationship with CB1 receptors, this compound (CBC) demonstrates a clear and significant interaction with CB2 receptors, where it acts as a selective and effective agonist. nih.govbiorxiv.org

Multiple studies have firmly established that CBC is a selective CB2 receptor agonist. nih.govnih.govresearchgate.net Functional assays show that CBC activates CB2 receptors, and this activation can be blocked by a CB2-selective antagonist, AM630, confirming the specificity of the interaction. nih.govnih.govnih.gov This activation is coupled to Gᵢ/ₒ signaling, a common pathway for cannabinoid receptors. nih.gov The natural (−)-CBC isomer is the form responsible for this activity at the CB2 receptor. biorxiv.orgresearchgate.net This selective action at CB2 receptors, which are primarily located outside the central nervous system, aligns with CBC's non-psychoactive profile. researchgate.net

Notably, research has demonstrated that CBC displays a higher efficacy at the CB2 receptor than THC. biorxiv.orgnih.govnih.gov In assays measuring cellular hyperpolarization in AtT20 cells expressing human CB2 receptors, CBC produced a significantly stronger response than THC. researchgate.netnih.gov One study found that the maximum effect of THC was approximately 22% of the potent synthetic agonist CP55,940, whereas CBC reached a maximum of 52% of the same agonist's effect. nih.gov This suggests that CBC is more effective at activating the CB2 receptor and inducing a cellular response compared to THC. nih.govbiorxiv.org

Interactive Data Tables

Table 1: this compound (CBC) Interaction with Cannabinoid Receptors

| Receptor | Affinity | Efficacy | Key Findings |

|---|---|---|---|

| CB1 | Low (Kᵢ ~3500 nM) researchgate.net | Very Low / Negligible biorxiv.orgnih.gov | Does not induce significant hyperpolarization in AtT20-CB1 cells. nih.gov Ambiguous activation reported across different assay types. nih.gov |

| CB2 | Moderate researchgate.net | Partial Agonist nih.gov | Acts as a selective CB2 receptor agonist. nih.gov Shows higher efficacy than THC in hyperpolarization assays. nih.gov |

Affinity and Efficacy at CB2 Receptors

Transient Receptor Potential (TRP) Channel Modulation

A significant aspect of CBC's pharmacological profile is its ability to modulate various transient receptor potential (TRP) channels. researchgate.netnih.gov These ion channels are involved in the perception of a wide array of sensory stimuli, including temperature, pain, and pressure, and are considered "ionotropic cannabinoid receptors" by some researchers due to their interaction with cannabinoids. researchgate.netfrontiersin.org

This compound is a potent activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. nih.govrealmofcaring.org TRPA1 is a non-selective cation channel that plays a crucial role in mediating pain, and neurogenic inflammation. mdpi.comnih.gov The activation of TRPA1 by CBC is a key mechanism underlying some of its observed biological effects. nih.govnih.gov Studies have shown that other TRPA1 agonists, such as carvacrol (B1668589) and cinnamaldehyde, can mimic the anti-inflammatory effects of CBC, further highlighting the role of TRPA1 activation. nih.gov

Research has identified CBC as a highly potent activator of the TRPA1 channel. nih.gov Studies have determined its half-maximal effective concentration (EC50), which is the concentration of a drug that gives half of the maximal response.

| Compound | Target | Potency (EC50) | Function |

|---|---|---|---|

| This compound (CBC) | TRPA1 | 90 nM | Agonist |

In addition to its effects on TRPA1, CBC also acts as an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, although with lower efficacy compared to some other cannabinoids. nih.govnih.gov TRPV1 is a non-selective cation channel known for its role in detecting and regulating body temperature, as well as producing the sensation of scalding heat and pain. nih.gov The interaction of CBC with TRPV1 contributes to its pharmacological profile, particularly in the context of pain and inflammation. nih.govresearchgate.net Research has shown that inhaled CBC can increase the expression of both TRPA1 and TRPV1 channels in lung tissue, suggesting a potential mechanism for its protective effects in models of acute respiratory distress syndrome. nih.govelsevierpure.com

CBC's influence extends to other members of the TRP channel family. It has been found to be inactive at TRPV2 channels. nih.gov However, CBC, along with cannabidiol (B1668261) (CBD), is a highly potent agonist of TRPV4. nih.gov It also activates TRPV3 in a manner similar to other cannabinoids. nih.gov In contrast to its agonistic activity at other TRP channels, CBC acts as an antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, which is known for its role in sensing cold temperatures. nih.gov However, compared to other cannabinoids tested, CBC was the least potent TRPM8 antagonist. nih.gov

| TRP Channel | CBC Interaction | Reported Potency (EC50/IC50) |

|---|---|---|

| TRPV2 | Inactive | N/A |

| TRPV3 | Agonist | - |

| TRPV4 | Highly Potent Agonist | - |

| TRPM8 | Antagonist | 40.7 µM |

Activation of TRPA1 Channels by CBC

Modulation of Endocannabinoid Metabolizing Enzymes

Beyond direct receptor interactions, CBC also influences the endocannabinoid system by modulating the activity of enzymes responsible for the breakdown of endocannabinoids.

Compound Names

| Abbreviation | Full Name |

|---|---|

| CBC | This compound |

| CBD | Cannabidiol |

| CBG | Cannabigerol (B157186) |

| CBGA | Cannabigerolic acid |

| CBGV | Cannabigerovarin |

| CBN | Cannabinol (B1662348) |

| THC | Delta-9-tetrahydrocannabinol |

| THCV | Tetrahydrocannabivarin |

| TRPA1 | Transient Receptor Potential Ankyrin 1 |

| TRPV1 | Transient Receptor Potential Vanilloid 1 |

| TRPV2 | Transient Receptor Potential Vanilloid 2 |

| TRPV3 | Transient Receptor Potential Vanilloid 3 |

| TRPV4 | Transient Receptor Potential Vanilloid 4 |

| TRPM8 | Transient Receptor Potential Melastatin 8 |

| AEA | Anandamide (B1667382) (Arachidonoylethanolamide) |

| CP 55,940 | (–)-cis-3-[2-Hydroxy-4-(1,1-dimethylheptyl)phenyl]-trans-4-(3-hydroxypropyl)cyclohexanol |

| AM630 | (6aR,10aR)-3-(1,1-Dimethylbutyl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran |

| SR144528 | 5-(4-Chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl]-1H-pyrazole-3-carboxamide |

| LPS | Lipopolysaccharide |

| DNBS | Dinitrobenzene sulfonic acid |

| iNOS | Inducible nitric oxide synthase |

| COX-2 | Cyclooxygenase-2 |

| MPO | Myeloperoxidase |

| AITC | Allyl isothiocyanate |

Weak Inhibition of Monoacylglycerol Lipase (B570770) (MAGL)

Monoacylglycerol lipase (MAGL) is a crucial enzyme primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govdoi.org By breaking down 2-AG, MAGL plays a significant role in regulating the signaling of the endocannabinoid system. nih.gov Pharmacodynamic research has identified this compound as a weak inhibitor of MAGL. nih.gov This inhibitory action, although not potent, suggests that CBC can interfere with the breakdown of the endocannabinoid 2-AG. The inhibition of MAGL leads to an increase in the levels of 2-AG, which can then prolong the activation of cannabinoid receptors. doi.org

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that are involved in the regulation of gene expression related to various metabolic processes, including lipid metabolism and inflammation. nih.govnih.gov Several cannabinoids have been shown to interact with these receptors, and CBC is among them. nih.govmdpi.com The activation of PPARs, particularly PPARγ, has been linked to potential therapeutic applications in the treatment of diabetes and certain inflammatory conditions. nih.gov

Research indicates that CBC acts as an agonist at PPARγ receptors. nih.govresearchgate.net However, its activity is considered relatively weak compared to other cannabinoids. In a PPARγ competitor-binding assay, CBC was found to bind to the receptor with an EC50 value greater than 25 μM, indicating a lower affinity. researchgate.net For comparison, the same study identified Cannabigerol (CBG) as a more potent PPARγ agonist with an EC50 of 12.7 μM, while Cannabidiol (CBD) and Tetrahydrocannabinol (THC) showed EC50 values of 20.1 μM and 21.2 μM, respectively. researchgate.net The activation of PPARγ by CBC may contribute to its observed anti-inflammatory properties. mdpi.com

Currently, there is limited data regarding the effects of CBC on PPARα. nih.gov Whether CBC can activate PPARα transcription factors has not yet been determined through scientific studies. nih.gov

Table 1: Activity of this compound (CBC) at PPAR Receptors

| Receptor | Potency (EC50/IC50 in µM) | Function | Reference |

|---|---|---|---|

| PPARα | Not Tested | Unknown | nih.gov |

| PPARγ | >25 | Agonist | researchgate.net |

Pharmacological Activities and Preclinical Investigations of Cannabichromene

Anti-Inflammatory Effects and Mechanisms

Preclinical research indicates that CBC exerts anti-inflammatory effects through modulation of inflammatory mediators and its activity in various in vivo inflammation models.

In Vitro Studies on Inflammatory Mediators and Cytokines

In vitro studies using cell cultures, particularly macrophages, have provided insights into how CBC influences the production of key inflammatory molecules.

Studies have shown that CBC can significantly reduce the production of several inflammatory mediators in activated macrophages. In lipopolysaccharide (LPS)-stimulated murine peritoneal macrophages, CBC significantly reduced nitrite (B80452) levels prixgalien.itmdpi.com. Nitrite is a stable end product of nitric oxide (NO), a molecule involved in inflammatory processes.

Furthermore, CBC treatment has been shown to significantly inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in LPS-stimulated RAW 264.7 cells at both the mRNA and protein levels mdpi.comnih.gov. In THP-1 macrophages, CBC was also observed to mitigate the levels of IL-6 and TNF-α at the protein level and decrease the secretion of active IL-1β mdpi.com.

The effect of CBC on other cytokines, such as interferon-gamma (IFN-γ) and interleukin-10 (IL-10), has also been investigated. A study using LPS-treated macrophages demonstrated that a pretreatment with 1 μM CBC significantly reduced the levels of both IFN-γ and IL-10 prixgalien.itnih.gov. However, in this specific study, CBC did not significantly reduce IL-1β levels nih.gov.

The following table summarizes some of the observed effects of CBC on inflammatory mediators in vitro:

| Inflammatory Mediator | Effect of CBC Treatment (In Vitro) | Cell Type / Model | Source |

| Nitrite (from NO) | Significantly reduced | LPS-stimulated macrophages | prixgalien.itmdpi.com |

| IL-1β | Significantly inhibited (mRNA/protein) | LPS-stimulated RAW 264.7 cells | mdpi.comnih.gov |

| IL-1β | Decreased secretion | LPS-stimulated THP-1 macrophages | mdpi.com |

| IL-1β | No significant reduction (at 1 μM) | LPS-treated macrophages | nih.gov |

| IL-6 | Significantly inhibited (mRNA/protein) | LPS-stimulated RAW 264.7 cells | mdpi.comnih.gov |

| IL-6 | Mitigated protein levels | LPS-stimulated THP-1 macrophages | mdpi.com |

| TNF-α | Significantly inhibited (mRNA/protein) | LPS-stimulated RAW 264.7 cells | mdpi.comnih.gov |

| TNF-α | Mitigated protein levels | LPS-stimulated THP-1 macrophages | mdpi.com |

| IFN-γ | Significantly reduced (at 1 μM) | LPS-treated macrophages | prixgalien.itnih.gov |

| IL-10 | Significantly reduced (at 1 μM) | LPS-treated macrophages | prixgalien.itnih.gov |

In Vivo Models of Inflammation

The anti-inflammatory potential of CBC has also been evaluated in several in vivo animal models designed to mimic inflammatory conditions.

The carrageenan-induced paw edema model in rodents is a widely used assay to assess the anti-inflammatory activity of compounds inotiv.com. In this model, injection of carrageenan into the paw induces a localized inflammatory response characterized by edema. In vivo experiments using a λ-carrageenan-induced mouse model confirmed that treatment with CBC abrogated the increase in levels of cytokines such as iNOS, IL-1β, and IL-6 that were induced by carrageenan mdpi.comnih.govresearchgate.net. CBC administration in this model was shown to reduce IL-1β and IL-6 levels and inhibit iNOS inflammatory responses researchgate.net. Studies also involved measuring paw swelling in the carrageenan-induced edema model to evaluate the anti-inflammatory effects of CBC researchgate.net.

LPS can induce inflammation and edema in murine models plos.orgnih.gov. While much of the research on CBC and LPS focuses on in vitro effects on macrophages, in vivo studies have also utilized LPS-induced inflammation models. CBC has shown modest anti-inflammatory effects in vivo, including in LPS-induced paw edema assays nih.gov. Notably, the anti-inflammatory effects of CBC in these assays were not blocked by a CB2 receptor antagonist, suggesting that its effects in this specific model may not be solely mediated through CB2 receptors nih.gov.

Chemically induced models of intestinal inflammation, such as those using dinitrobenzenesulfonic acid (DNBS) or croton oil, are employed to study inflammatory bowel disease (IBD) and evaluate potential therapeutic agents. In mice with DNBS-induced colitis, CBC demonstrated ameliorative effects on colonic inflammation, evidenced by improvements in histology, immunohistochemistry, and a reduction in myeloperoxidase activity prixgalien.it. Administration of CBC in mice with DNBS-induced inflammation led to a reduction in tissue damage, a decrease in the colon weight/length ratio, reduced intestinal permeability, and lower myeloperoxidase activity nih.gov.

In the croton oil model of intestinal inflammation, which is used to induce intestinal hypermotility, CBC administration promoted a decrease in intestinal motility and inhibited ileum contractions nih.gov. This model has been used to evaluate compounds, including cannabinoids like CBC, for their ability to normalize motility during inflammatory processes nih.gov.

The findings from these chemically induced intestinal inflammation models highlight CBC's potential to mitigate inflammation and associated symptoms in the gastrointestinal tract.

Cannabichromene (B1668259) (CBC) is a non-intoxicating cannabinoid that has garnered interest for its potential therapeutic properties, particularly its anti-inflammatory and analgesic effects, which have been explored in various preclinical models.

Acute Respiratory Distress Syndrome Models

Preclinical investigations have explored the potential of CBC in models of acute respiratory distress syndrome (ARDS). ARDS is a life-threatening condition characterized by lung injury, inflammation, and impaired oxygenation. In a mouse model of ARDS induced by poly(I:C) treatment, inhalant administration of CBC demonstrated therapeutic effects. researchgate.netmdpi.comresearchgate.netnih.gov Treatment with inhalant CBC was shown to reverse hypoxia, increasing blood oxygen saturation. researchgate.netresearchgate.netnih.govdiolpure.com Furthermore, it ameliorated ARDS symptoms by reducing pro-inflammatory cytokines in both lung tissue and blood. researchgate.netnih.govdiolpure.com Histological analysis indicated that inhalant CBC was able to improve lung structure in the ARDS model towards a more normal state. researchgate.net

Receptor-Independent Anti-Inflammatory Actions

Studies suggest that CBC exerts anti-inflammatory effects through mechanisms that may not solely involve traditional cannabinoid receptors (CB1 and CB2). nih.govnih.gov While some research indicates CBC might interact with CB2 receptors, its anti-inflammatory effects have also been observed independently of both CB1 and CB2 receptors in certain models, such as the LPS-induced paw edema model in mice. nih.govnih.gov This suggests potential synergy or other pharmacological interactions when combined with compounds like THC. nih.gov CBC has also been shown to reduce inflammation-driven hypermotility in the small intestine in the croton oil model, and this effect was found to occur independently of CB1, CB2, and TRPA1 receptors. researchgate.net

CBC's anti-inflammatory actions may involve modulation of transient receptor potential (TRP) channels. frontiersin.orgresearchgate.netfrontiersin.orgmdpi.com Specifically, CBC has been reported to activate TRPA1 channels and inhibit endocannabinoid inactivation, both of which are implicated in inflammatory processes. researchgate.netprixgalien.it It has also been demonstrated that CBC can induce the activation of TRPV1 and TRPA1 channels in mouse peritoneal macrophages. mdpi.com Furthermore, CBC has been shown to reduce the mRNA expression of TRPV1beta, TRPV3, and TRPV4 in the jejunum and TRPV3 and TRPV4 in the ileum of mice treated with a pro-inflammatory agent. drugbank.com

Involvement of Signaling Pathways (e.g., MAPK, NF-κB, JAK/STAT)

Research has investigated the involvement of various intracellular signaling pathways in mediating the anti-inflammatory effects of CBC. Studies using LPS-induced RAW 264.7 cells have shown that CBC can inhibit the phosphorylation of key proteins in the MAPK pathway, including JNK, ERK1/2, and P38. nih.gov Inhibition of these pathways is known to attenuate the inflammatory response. nih.gov

The NF-κB pathway, which plays a crucial role in the expression of cytokines and inducible enzymes involved in inflammation, is also affected by CBC. prixgalien.itnih.gov In LPS-treated cells, CBC treatment suppressed NF-κB phosphorylation. nih.gov

Furthermore, investigations into the effects of CBC in an atopic dermatitis mouse model have revealed its impact on the JAK/STAT signaling pathway. mdpi.comresearchgate.net Treatment with CBC significantly decreased the elevated levels of proteins related to this pathway, including JAK1, JAK2, STAT1, STAT2, STAT3, Phospho-STAT3, and STAT6, observed in the disease model. mdpi.com

The following table summarizes the observed effects of CBC on specific signaling pathways in preclinical models:

| Signaling Pathway | Effect of CBC | Model/Cell Type | Reference |

| MAPK (JNK, ERK, P38) | Inhibition of phosphorylation | LPS-induced RAW 264.7 cells | nih.gov |

| NF-κB | Suppression of phosphorylation | LPS-induced RAW 264.7 cells | nih.gov |

| JAK/STAT | Decreased protein expression levels | Atopic dermatitis mouse model | mdpi.com |

Analgesic and Antinociceptive Properties

CBC has demonstrated analgesic and antinociceptive properties in various preclinical pain models. nih.govnih.govresearchgate.netmdpi.comemeraldbayextracts.comnih.gov Its pain-relieving effects have been observed across different types of pain, including inflammatory and neuropathic pain. mdpi.comnih.gov

Formalin Assay in Animal Models

The formalin assay is a common model used to assess both acute (neurogenic) and persistent (inflammatory) pain. Studies utilizing this assay in mice have shown that CBC treatment significantly reduces nociceptive behaviors in both phase 1 (acute) and phase 2 (inflammatory) of the test. researchgate.netnih.govresearchgate.netnih.gov For instance, in male mice, CBC (20 mg/kg, i.p.) significantly reduced the area under the curve (AUC) during both phase 1 (p = 0.0038) and phase 2 (p = 0.0132) of the formalin assay compared to vehicle. researchgate.netnih.govresearchgate.net Similar significant reductions in AUC during both phases were observed in female mice treated with CBC (20 mg/kg, i.p.) (Phase 1: p = 0.0003; Phase 2: p < 0.0001). nih.gov These findings corroborate previous research on the anti-inflammatory properties of CBC. mdpi.com

The following table presents data from the formalin assay in male and female mice treated with CBC:

| Group | Formalin Assay Phase | AUC (Mean ± SEM) | p-value (vs. Vehicle) | Reference |

| Male Vehicle | Phase 1 | Data not explicitly provided in snippet | - | researchgate.netnih.govresearchgate.net |

| Male CBC (20 mg/kg) | Phase 1 | Data not explicitly provided in snippet | 0.0038 | researchgate.netnih.govresearchgate.net |

| Male Vehicle | Phase 2 | Data not explicitly provided in snippet | - | researchgate.netnih.govresearchgate.net |

| Male CBC (20 mg/kg) | Phase 2 | Data not explicitly provided in snippet | 0.0132 | researchgate.netnih.govresearchgate.net |

| Female Vehicle | Phase 1 | Data not explicitly provided in snippet | - | nih.gov |

| Female CBC (20 mg/kg) | Phase 1 | Data not explicitly provided in snippet | 0.0003 | nih.gov |

| Female Vehicle | Phase 2 | Data not explicitly provided in snippet | - | nih.gov |

| Female CBC (20 mg/kg) | Phase 2 | Data not explicitly provided in snippet | < 0.0001 | nih.gov |

Potentiation of THC Antinociception

Research has explored the potential for CBC to interact with other cannabinoids, such as Δ9-tetrahydrocannabinol (THC), to modulate antinociceptive effects. While one early study suggested a synergistic effect when CBC was combined with THC in the mouse tail-flick assay, another study found only an additive effect. nih.govnih.gov This discrepancy may be attributed to differences in the doses of THC used. nih.gov

Beyond direct potentiation, CBC has been suggested to influence the effects of other cannabinoids by inhibiting the reuptake of endocannabinoids like anandamide (B1667382) (AEA), thereby potentially prolonging their physiological effects. frontiersin.orgmilehighlabs.comvisitgreengoods.com

Modulation of Pain Perception Pathways

CBC's analgesic properties are believed to involve interactions with multiple targets and pathways involved in nociceptive signaling. nih.govresearchgate.netmdpi.comnih.govmdpi.com While the exact mechanisms are still being elucidated, evidence suggests the involvement of various receptors and channels. mdpi.commdpi.com

CBC has been reported to interact with TRP channels, which play a role in pain perception. frontiersin.orgmdpi.commilehighlabs.comvisitgreengoods.comgetkine.com Specifically, it has been shown to bind to and desensitize TRPV1 channels, which are involved in transmitting pain signals. milehighlabs.comgetkine.com Activation of TRPA1, another TRP channel, has also been implicated in CBC's effects. researchgate.netfrontiersin.orgmdpi.comprixgalien.it

Furthermore, CBC has been reported to activate PPAR receptors, and activation of these receptors has been linked to reduced neuropathic and inflammatory pain in animal models. nih.govmdpi.com This suggests that the PPAR pathway may contribute to the antinociceptive properties of CBC. nih.govmdpi.com

While the activity of CBC at traditional cannabinoid receptors (CB1 and CB2) in the context of analgesia is not fully clear and appears controversial across studies, some research suggests potential interactions with CB2 receptors. nih.govmdpi.comdragonhemp.com However, other findings indicate that CBC's analgesic effects in certain models are not mediated by either CB1 or CB2 receptors. nih.gov

The modulation of pain perception pathways by CBC appears to be multifaceted, involving interactions with TRP channels, PPAR receptors, and potentially other, as yet unidentified, mechanisms. mdpi.commdpi.com

Neuroprotective and Neurogenesis-Enhancing Effects

Preclinical studies suggest that this compound possesses neuroprotective properties and may promote neurogenesis, the process of generating new neurons. cannadrx.combeblissed.cacas.orgresearchgate.net These effects are particularly relevant to the potential treatment of neurodegenerative disorders. journalijdr.commdpi.com

Promotion of Neural Stem/Progenitor Cell Viability and Differentiation

Research indicates that CBC can positively influence the viability of adult neural stem/progenitor cells (NSPCs) during in vitro differentiation. researchgate.netnih.govrealmofcaring.org One study observed that CBC treatment increased the viability of mouse NSPCs and inhibited their differentiation into astroglia. researchgate.netnih.govrealmofcaring.org This effect was associated with the upregulation of the NSPC marker nestin and downregulation of the astrocyte marker Glial Fibrillary Acidic Protein (GFAP). nih.govrealmofcaring.org The mechanism may involve the stimulation of ERK1/2 phosphorylation and potentially adenosine (B11128) signaling through the adenosine A1 receptor. nih.govrealmofcaring.org Another study using NSC-34 cells, a hybridoma cell line, found that 10 µM of CBC did not decrease cell viability after 24 hours and induced neuronal differentiation, indicated by the upregulation of neuronal markers like Neurod1 and Tubb3. mdpi.com

Data Table: Effects of CBC on Neural Stem/Progenitor Cells

| Cell Type | CBC Concentration | Effect on Viability | Effect on Differentiation | Key Markers Affected (Upregulated/Downregulated) | Proposed Mechanism | Source |

| Mouse adult NSPCs (in vitro) | Not specified | Increased | Inhibited astroglial differentiation | Nestin (Up), GFAP (Down) | ERK1/2 phosphorylation, Adenosine A1 receptor signaling | researchgate.netnih.govrealmofcaring.org |

| NSC-34 cells | 10 µM | No decrease | Induced neuronal differentiation | Neurod1 (Up), Tubb3 (Up), Pax6 (Up) | Cytoskeleton remodeling, Transcriptional program | mdpi.com |

Protection Against Amyloid-β Evoked Neurotoxicity

Phytocannabinoids, including CBC, have been investigated for their ability to protect against the neurotoxicity induced by amyloid-β (Aβ), a protein implicated in Alzheimer's disease. a-z.luresearchgate.netnih.gov Studies using PC12 cells, a cell line used as a neuronal model, have shown that CBC can inhibit Aβ1–42-induced neurotoxicity. a-z.lunih.gov Furthermore, CBC was found to inhibit Aβ aggregation and prevent Aβ1–42-induced changes in cell morphology, such as the reduction in neuritic projections. a-z.lu

Anti-Neuroinflammatory Activity in Microglial Cells

Neuroinflammation, often mediated by activated microglial cells, is a key factor in the progression of neurodegenerative diseases. mdpi.comup.pt While much research on cannabinoids and neuroinflammation has focused on CBD and THC, CBC has also demonstrated anti-inflammatory properties. mdpi.comcas.org Studies have shown that CBC can inhibit the production of nitric oxide (NO) and reduce the expression of inflammatory cytokines such as IL-1β, TNF-α, and IL-6 in activated microglial cells. mdpi.com This suggests a potential role for CBC in mitigating neuroinflammation.

Data Table: Anti-Neuroinflammatory Effects of CBC in RAW 264.7 Cells (LPS-induced)

| CBC Concentration (µM) | Effect on Cell Viability (% of control) | iNOS Protein Expression Rate (%) | IL-1β Protein Expression Reduction (%) | TNF-α Protein Expression Reduction (%) | IL-6 Protein Expression Reduction (%) | Source |

| 5 | No significant effect | Not specified | Not specified | Not specified | Not specified | mdpi.com |

| 10 | No significant effect | Not specified | Not specified | Not specified | Not specified | mdpi.com |

| 20 | No significant effect | 34.40 | 66.37 | 67.21 | 79.85 | mdpi.com |

| 40 | 79.66 ± 1.91 | Not specified | Not specified | Not specified | Not specified | mdpi.com |

Note: Data for protein expression reduction is compared to the control group not treated with CBC.

Implications for Neurodegenerative Disorders (e.g., Alzheimer's, Parkinson's, Huntington's)

The neuroprotective, neurogenesis-enhancing, and anti-neuroinflammatory properties of CBC suggest potential therapeutic implications for various neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. journalijdr.commdpi.comnih.govgoogle.comcore.ac.uk By promoting the survival and differentiation of neural stem cells, protecting against Aβ toxicity, and reducing neuroinflammation, CBC may help to slow down the progression of these debilitating conditions. beblissed.cacas.orgjournalijdr.comgoogle.com Research indicates that CBC, along with other cannabinoids like CBG and CBDV, shows efficacy in models of various neurological disorders. journalijdr.comcore.ac.uk

Anticancer and Antitumorigenic Research

This compound has also been investigated for its potential anticancer and antitumorigenic effects. cas.orgmdpi.comtandfonline.com Preclinical studies have explored its cytotoxic activity in various cancer cell lines.

Cytotoxic Activity in Various Cancer Cell Lines

Research has demonstrated the cytotoxic activity of CBC in several cancer cell lines. mdpi.comtandfonline.comnih.gov For instance, CBC has shown potency against breast cancer cell lines (MCF-7 and MDA-MB-231) and prostate cancer cell lines (DU-145). tandfonline.com The half-maximal inhibitory concentration (IC50) values reported for CBC in these cell lines were 14.2 µM and 20.4 µM for MCF-7 and MDA-MB-231, respectively. tandfonline.com CBC has been reported to have stronger anticancer activity than THC but lower than CBG in some contexts. tandfonline.com

In studies focusing on urothelial cell carcinoma, a synergistic cytotoxic interaction was observed between CBC and Δ9-tetrahydrocannabinol (THC) in T24 and HBT-9 cell lines. researchgate.netnih.govnih.gov Treatment with this combination or with CBD led to cell cycle arrest and apoptosis in these cells. researchgate.netnih.govnih.gov Furthermore, CBC, CBG, and CBD have demonstrated cytotoxic effects on glioblastoma cell lines (U87MG, T98G, and CCF-STTG1), as well as neuroblastoma (SH-SY5Y) and oligodendroglial (MO3.13) cell lines. mdpi.com CBC has also shown activity against melanoma cell lines, with an IC50 of 23.0 µM, comparable to the anticancer medication 5-fluorouracil. nih.gov

Data Table: Cytotoxic Activity of CBC in Various Cancer Cell Lines

| Cancer Cell Line | Type of Cancer | CBC IC50 (µM) | Notes | Source |

| MCF-7 | Breast Cancer | 14.2 | tandfonline.com | |

| MDA-MB-231 | Breast Cancer | 20.4 | tandfonline.com | |

| DU-145 | Prostate Cancer | Not specified | Potency shown | tandfonline.com |

| T24 | Urothelial Carcinoma | Not specified | Synergistic with THC; induces apoptosis | researchgate.netnih.govnih.gov |

| HBT-9 | Urothelial Carcinoma | Not specified | Synergistic with THC; induces apoptosis | researchgate.netnih.govnih.gov |

| U87MG | Glioblastoma | Not specified | Cytotoxic effects observed | mdpi.com |

| T98G | Glioblastoma | Not specified | Cytotoxic effects observed | mdpi.com |

| CCF-STTG1 | Glioblastoma | Not specified | Cytotoxic effects observed | mdpi.com |

| SH-SY5Y | Neuroblastoma | Not specified | Cytotoxic effects observed | mdpi.com |

| MO3.13 | Oligodendroglial | Not specified | Cytotoxic effects observed | mdpi.com |

| Melanoma | Skin Cancer | 23.0 | Activity similar to 5-fluorouracil | nih.gov |

Melanoma Cell Lines

Studies have examined the effects of CBC on malignant melanoma cell lines. In one study, CBC, along with other phytocannabinoids (CBD, CBG, and CBN), was tested on human malignant melanoma cells, including A375, SH-4, and G361 lines. The results indicated that A375 cells were highly susceptible to treatment with these phytocannabinoids after 48 hours, with IC50 values ranging between 12.02 and 25.13 μg/mL. However, SH4 and G361 cells did not show significant cytotoxicity. Notably, the tested phytocannabinoids, including CBC, did not significantly affect the viability of non-cancer skin BJ fibroblasts, suggesting a degree of selective toxicity towards certain melanoma cells. nih.govresearchgate.net

Breast Cancer Cell Lines (MCF-7, MDA-MB-231)

CBC has demonstrated anti-proliferative action in breast cancer cell lines, specifically MDA-MB-231 and MCF-7 cells. mdpi.comunina.it

Prostate Carcinoma Cells (DU-145, LNCaP, 22RV1, PC-3)

Preclinical studies have investigated the effects of various cannabinoids, including CBC, on prostate carcinoma cell lines such as DU-145, LNCaP, 22RV1, and PC-3. CBC has shown anti-proliferative action in these cell lines. mdpi.comunina.it In studies comparing the efficacy of different non-THC cannabinoids in DU-145 and LNCaP cells, CBC was found to be among the most efficacious inhibitors of cell viability, following CBD, in the presence of serum. iowamedicalmarijuana.org

Colorectal Cancer Cells (Caco-2)

CBC has exhibited anti-proliferative effects in colorectal cancer Caco-2 cells. mdpi.comunina.it Research evaluating the bioactivity of different Cannabis sativa extracts and pure cannabinoids on the Caco-2 cell line demonstrated that CBC affected Caco-2 cell survival in a dose-dependent manner. mdpi.com

Urothelial Cell Carcinoma (T24, HBT-9)

Studies on urothelial cell carcinoma have explored the cytotoxic activity of C. sativa extracts on T24 and HBT-9 cell lines. mdpi.comresearchgate.netsigmaaldrich.com A decarboxylated extract fraction containing CBC and Δ9-tetrahydrocannabinol (THC) demonstrated synergistic interaction and cytotoxic activity against T24 and HBT-9 cells. mdpi.comresearchgate.netnih.gov Treatment with this combination led to cell cycle arrest and apoptosis in T24 cells. mdpi.comresearchgate.netmdpi.com The cytotoxic activity was correlated with the inhibition of cell migration and affected F-actin integrity. mdpi.comresearchgate.netnih.gov Cannabinoid receptor type 2 (CB2) may be associated with this activity, as CB2 receptor inverse agonists reduced the cytotoxicity. mdpi.commdpi.com Both CB1 and CB2 receptor gene expression were significantly induced in T24 cells upon treatment with the CBC + THC combination. mdpi.commdpi.com

Multiple Myeloma Cells

Investigations into the effects of minor cannabinoids on multiple myeloma (MM) cell lines, including U266 and ARH-77, have included CBC. nih.govunicam.it Studies have shown that CBC, along with CBG, CBN, and CBDV, can inhibit the growth of human MM cell lines in a dose-dependent manner. marijuanamoment.netcannabishealthnews.co.uk These phytocannabinoids were found to induce necrotic cell death in MM cells. unicam.itmarijuanamoment.net Furthermore, CBC, CBG, CBN, and CBDV reduced the invasion of MM cells towards osteoblast cells and decreased bone resorption in vitro. marijuanamoment.netcannabishealthnews.co.uk Among the minor cannabinoids tested, CBN and CBDV were generally the most efficacious in reducing MM cell viability, followed by CBG and then CBC. marijuanamoment.net

Inhibition of Cancer Cell Growth and Proliferation

While many studies highlight the anti-proliferative effects of various cannabinoids, including CBC, it is worth noting that the effects can be dependent on the cancer type and the specific cannabinoid or extract used. nih.gov

| Cancer Type | Cell Lines Investigated | Observed Effect on Cell Growth/Proliferation | Key Findings | Relevant Citations |

| Melanoma | A375, SH-4, G361 | Inhibition (primarily A375) | Cytotoxic to A375 cells; less effect on SH4 and G361; no significant effect on non-cancer fibroblasts. | nih.govresearchgate.net |

| Breast Cancer | MCF-7, MDA-MB-231 | Inhibition | Demonstrated anti-proliferative action. | mdpi.comunina.it |

| Prostate Carcinoma | DU-145, LNCaP, 22RV1, PC-3 | Inhibition | Exhibited anti-proliferative action; among the more efficacious inhibitors of cell viability in DU-145 and LNCaP cells (after CBD). | mdpi.comunina.itiowamedicalmarijuana.org |

| Colorectal Cancer | Caco-2 | Inhibition | Showed anti-proliferative action; affected cell survival in a dose-dependent manner. | mdpi.comunina.itmdpi.com |

| Urothelial Cell Carcinoma | T24, HBT-9 | Cytotoxicity, Inhibition of Migration | Synergistic cytotoxic activity with THC; induced cell cycle arrest and apoptosis; inhibited cell migration; induced CB1 and CB2 gene expression. | mdpi.comresearchgate.netnih.govmdpi.com |

| Multiple Myeloma | U266, ARH-77, RPMI, SKO | Inhibition, Induced Necrotic Cell Death | Inhibited cell growth dose-dependently; induced necrotic cell death; reduced invasion and bone resorption. | unicam.itmarijuanamoment.netcannabishealthnews.co.uk |

| General Cancer Cell Growth | Various (as discussed in sources) | Inhibition | Inhibits tumor cell proliferation; induces apoptosis; affects cell cycle and migration. | bjbms.orgnih.gov |

Antimicrobial Properties

This compound has demonstrated notable antimicrobial properties in preclinical investigations, exhibiting activity against various types of bacteria, including Gram-positive bacteria and mycobacteria.

Studies have indicated that CBC possesses strong antibacterial properties acslab.comnih.gov. Early research from 1981 evaluated the antibacterial activity of CBC and its related compounds against Gram-positive, Gram-negative, and acid-fast bacteria, reporting strong antibacterial effects nih.gov. This research identified CBC and cannabigerol (B157186) (CBG), along with their homologs and isomers, as the most active components against the bacteria tested taylorandfrancis.comconicet.gov.ar. More recent studies have continued to explore and confirm CBC's antibacterial potential. A 2008 study found that CBC, along with four other major cannabinoids (THC, CBG, CBD, and cannabinol (B1662348) (CBN)), exhibited potent activity against various strains of methicillin-resistant Staphylococcus aureus (MRSA) azolifesciences.comresearchgate.net. These cannabinoids showed potent antibacterial activity with minimum inhibitory concentration (MIC) values typically in the range of 0.5–2 μg/ml conicet.gov.ar.

Research published in 2020 explored the antibacterial benefits of CBC against bacteria associated with dental plaque, finding CBC and CBN to be the most effective among the tested cannabinoids (CBC, CBN, cannabigerolic acid (CBGA), CBG, and cannabidiolic acid (CBDA)) in reducing bacterial growth nih.gov. Pure cannabinoids, including CBC, have been shown to be more effective in reducing the colony count of bacterial strains associated with dental plaque compared to commercial oral care products taylorandfrancis.com. Cannabichromenic acid (CBCA), the precursor to CBC, has also been studied for its antibacterial activity, demonstrating faster and more potent bactericidal activity against MRSA compared to vancomycin (B549263) nih.govmdpi.comnih.gov. CBCA's activity against MRSA suggests it might exert antibacterial effects by degrading the bacterial lipid membrane and altering the bacterial nucleoid nih.gov. Cannabinoids like CBC are suggested to be unaffected by superbugs such as MRSA that tend to develop drug resistance docmj.com.

This compound has shown significant activity against Gram-positive bacteria, including prominent pathogens like Staphylococcus aureus and Bacillus subtilis. Early evaluations of CBC's antibacterial activity included testing against Gram-positive bacteria, with CBC demonstrating strong effects nih.govtaylorandfrancis.com. Studies have specifically highlighted CBC's effectiveness against Staphylococcus aureus, including antibiotic-resistant strains like MRSA acslab.comtaylorandfrancis.comconicet.gov.arresearchgate.netmdpi.comresearchgate.net. In a 2008 study, CBC was among the five major cannabinoids found to have potent activity against various MRSA strains azolifesciences.comresearchgate.net. The MIC values for these cannabinoids against MRSA were reported to be in the range of 0.5–2 μg/ml conicet.gov.ar.

Cannabichromenic acid (CBCA), the precursor to CBC, has also shown activity against Gram-positive bacteria. CBCA was found to be active against Bacillus subtilis in the low micromolar range (MIC = 4 µM) nih.gov. Microscopic analysis revealed that CBCA induced distinct and degradative morphological changes in B. subtilis, indicative of bacterial degeneration and cell lysis nih.gov. CBCA has also demonstrated antibacterial activity against methicillin-sensitive S. aureus (MSSA) in addition to MRSA and vancomycin-resistant Enterococcus faecium (VRE) mdpi.com. The rapid bactericidal activity of CBCA against MRSA was sustained against both low- and high-dose inoculums, as well as exponential- and stationary-phase cells nih.gov.

Here is a table summarizing some findings on CBC/CBCA activity against Gram-Positive Bacteria:

| Compound | Bacterial Species | Activity / Effect | Relevant Findings | Source |

| CBC | Gram-Positive Bacteria (general) | Strong antibacterial activity | Evaluated alongside homologs and isomers. | nih.govtaylorandfrancis.com |

| CBC | Staphylococcus aureus (incl. MRSA) | Potent activity | MIC values in 0.5–2 μg/ml range (for major cannabinoids including CBC). | conicet.gov.arazolifesciences.comresearchgate.net |

| CBC | Staphylococcus (general) | Helped fight | Reported in a 1981 study. | acslab.com |

| CBCA | Bacillus subtilis | Active (MIC = 4 µM), induced lysis and morphological changes | Rapid bactericidal activity observed. | nih.gov |

| CBCA | MRSA, MSSA, VRE | Antibacterial activity, superior bactericidal activity vs vancomycin | Sustained activity against different growth phases and inoculum levels of MRSA. | mdpi.comnih.gov |

Research into the antimicrobial properties of cannabis and its constituents has historically included investigations into activity against mycobacteria, the group of bacteria that includes the causative agent of tuberculosis (Mycobacterium tuberculosis). Early studies in the 1950s conducted extensive research into Cannabis sativa as an antitubercular agent conicet.gov.arazolifesciences.comresearchgate.netdocmj.com. While specific detailed findings on the activity of CBC against Mycobacterium smegmatis were not explicitly found in the provided search results, the 1981 study evaluating CBC's antibacterial activity did include testing against acid-fast bacteria nih.gov. Mycobacteria are characterized as acid-fast bacteria. This suggests that CBC and its related compounds demonstrated activity against this group of microorganisms, which includes Mycobacterium smegmatis.

Antifungal Activity

While its antibacterial effects are considered strong, CBC has also demonstrated antifungal activity, typically described as mild to moderate. druglibrary.netmaps.orgtaylorandfrancis.comresearchgate.net Early research evaluated the antifungal activity of CBC using yeast-like and filamentous fungi and a dermatophyte. druglibrary.netmaps.org

Anticonvulsant Activity

Investigations into the anticonvulsant properties of cannabinoids have included CBC, particularly in models of challenging-to-treat epilepsies.

The anticonvulsant potential of CBC has been tested in the Scn1a+/- mouse model of Dravet syndrome, a severe pediatric epilepsy. nih.govresearchgate.netacs.org In this model, which involves hyperthermia-induced seizures, CBC demonstrated anticonvulsant efficacy by significantly increasing the temperature threshold at which generalized tonic-clonic seizures occurred. researchgate.netacs.org Other phytocannabinoids in the CBC series, such as cannabichromenic acid (CBCA) and cannabichromevarinic acid (CBCVA), also showed anticonvulsant activity in this model. nih.govresearchgate.netacs.org

In the Scn1a+/- mouse model of Dravet syndrome, CBC was found to be as effective as CBD at reducing seizures. nih.gov Furthermore, a study using a zebrafish model of pentylenetetrazol-induced seizures found that CBC reduced seizure intensity at a lower dose (1 µM) than CBD (2 µM) or cannabinol (4 µM) when accounting for the amount of cannabinoid recovered from the larvae. nih.govbiorxiv.org Another study also noted that CBC showed significant anti-seizure effects in a PTZ-induced seizure model in mice, comparable to CBD at the same doses. nih.govresearchgate.net

| Cannabinoid | Model | Effect on Seizures | Comparison to CBD |

|---|---|---|---|

| CBC | Scn1a+/- mouse model (Dravet syndrome) | Increased temperature threshold for generalized tonic-clonic seizures | As effective as CBD nih.gov |

| CBC | Zebrafish model (pentylenetetrazol-induced seizures) | Reduced seizure intensity at lower dose | More potent than CBD based on recovered amount biorxiv.org |

| CBC | PTZ-induced seizure model (mice) | Showed significant anti-seizure effects | Comparable to CBD at the same doses nih.govresearchgate.net |

Antidepressant-like Effects

Preclinical studies suggest that CBC may possess antidepressant-like effects. Research using animal models of behavioral despair, such as the forced swimming test and tail suspension test, has indicated that CBC can produce a significant antidepressant-like effect. themarijuanaherald.comilesol.com One study found that CBC significantly reduced immobility time in the forced swimming test, an indicator of depressive behavior. ilesol.com

Reduction of Depression-like Behaviors in Forced Swim Test

Studies utilizing animal models, such as the forced swim test (FST), have provided insights into CBC's potential antidepressant-like effects. In one study using mice, this compound demonstrated a significant reduction in depression-like behaviors in the FST. nih.govnih.govuw.edu This effect was observed at a dose of 20 mg/kg. nih.govnih.gov Furthermore, in the tail suspension test (TST), another model used to assess antidepressant action, CBC resulted in a significant dose-dependent decrease in immobility at doses of 40 and 80 mg/kg. nih.govnih.gov These findings suggest that CBC may exert antidepressant-like actions in these preclinical models. nih.govnih.gov

Potential in Mood Disorders

Beyond specific behavioral tests, the broader potential of CBC in mood disorders, including depression and anxiety, has been noted in research. uw.educannadrx.comresearchgate.netcas.orggoogle.comkalapa-clinic.com Some evidence suggests that CBC, particularly when combined with other cannabinoids like CBD or Δ9-THC, might contribute to alleviating symptoms associated with insomnia and depression in animal models and potentially in humans. researchgate.net A patent application highlights the potential use of this compound-type compounds for the treatment of mood disorders. google.com Observations from a case study, published in 1996, provided some evidence suggesting that the use of whole, smoked cannabis was associated with antidepressant effects in individuals with mood disorder. google.com Further research indicates that the effects of CBC were enhanced when administered in combination with THC, suggesting a potential pharmacokinetic interaction contributing to the augmented effects. kalapa-clinic.com

Gastrointestinal System Modulation

Investigations into CBC's effects on the gastrointestinal system have revealed its capacity to modulate motility and inflammation, suggesting potential therapeutic applications for related disorders.

Reduction of Inflammation-Induced Hypermotility

This compound has been shown to influence gastrointestinal motility, particularly in the context of inflammation. In mouse models where intestinal inflammation was induced by croton oil, CBC was found to normalize the resulting inflammatory hypermotility in vivo. researchgate.netmdpi.comirjournal.org This effect was specific to the inflamed state, as CBC did not significantly impact motility in control mice without induced inflammation. researchgate.netmdpi.com In vitro studies using isolated intestinal tissue demonstrated that CBC preferentially inhibited contractions induced by electrical field stimulation compared to those induced by acetylcholine. mdpi.com The inhibitory effect on acetylcholine-induced contractions was reported to be diminished by verapamil, suggesting a potential involvement of L-type Ca2+ channels in this mechanism. mdpi.com Notably, the in vivo inhibitory effect of CBC on inflammation-induced hypermotility was found to be independent of cannabinoid receptors or TRPA1. researchgate.net

Potential for Inflammatory Bowel Diseases (IBD) and Irritable Bowel Syndrome (IBS)

The observed effects of CBC on gastrointestinal inflammation and motility suggest its potential relevance for inflammatory bowel diseases (IBD) and irritable bowel syndrome (IBS). cannadrx.comresearchgate.netirjournal.orgcuraleafclinic.commdpi.comtonicvibes.comroyalqueenseeds.comnih.gov CBC has demonstrated anti-inflammatory activity in animal models of colitis, a form of IBD. curaleafclinic.commdpi.comnih.gov Its ability to reduce inflammation and swelling within the digestive tract, alongside a potential to promote cellular regeneration, is considered promising for conditions like IBS and IBD, including Crohn's disease. tonicvibes.com While research specifically on CBC for IBS is currently sparse, its noted effect on inflammation-induced hypermotility in mice indicates a potential area for further investigation. royalqueenseeds.com The endocannabinoid system plays a crucial role in maintaining intestinal homeostasis, and its dysregulation has been linked to various gastrointestinal disorders, including IBD and IBS, providing a biological basis for exploring cannabinoid-based therapies like CBC. researchgate.netirjournal.org

Dermatological Applications

Preclinical research has also explored the potential utility of CBC in dermatology, particularly concerning inflammatory skin conditions like acne.

Potential in Atopic Dermatitis (AD) Treatment

Preclinical research suggests that this compound (CBC) holds potential therapeutic value for the treatment of atopic dermatitis (AD), a chronic inflammatory skin condition. Studies utilizing animal models of AD have investigated the effects of topical CBC administration on disease severity and underlying inflammatory mechanisms.

A study employing a 2,4-Dinitrochlorobenzene (DNCB)-induced BALB/c mouse model of AD demonstrated that topical application of CBC significantly ameliorated key symptoms and pathological markers of the disease themarijuanaherald.commdpi.com. Findings revealed a notable reduction in skin lesion severity, as well as decreased ear and epithelial thickness in the CBC-treated group compared to the control group exposed only to DNCB themarijuanaherald.commdpi.com. Furthermore, the study observed a significant decrease in mast cell infiltration in the skin of mice treated with CBC themarijuanaherald.commdpi.com. Mast cell activation and infiltration are known to play a significant role in the inflammatory process in AD mdpi.com.

The therapeutic effects of CBC appear to be linked to its ability to modulate the immune response and inflammatory pathways involved in AD pathogenesis themarijuanaherald.commdpi.com. Real-time quantitative reverse transcription polymerase chain reaction (qRT-PCR) analysis showed that CBC treatment led to a significant decrease in the mRNA expression of key Th2 cytokines, including thymic stromal lymphopoietin (TSLP), interleukin (IL)-4, and IL-13 themarijuanaherald.commdpi.com. These cytokines are central drivers of the Th2 immune response characteristic of AD mdpi.com. Additionally, reduced mRNA expression was observed for other inflammatory mediators such as interferon-gamma (IFN-γ), IL-1β, IL-6, IL-17, IL-18, and IL-33 in the CBC-treated group themarijuanaherald.commdpi.com.

Further investigation into the molecular mechanisms revealed that CBC effectively modulated the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, which is critically involved in AD pathogenesis themarijuanaherald.commdpi.comnih.gov. Western blot analysis confirmed a significant reduction in the protein expression levels of JAK1, JAK2, STAT1, STAT2, STAT3, and STAT6 following CBC treatment themarijuanaherald.commdpi.com. This suggests that CBC may exert its anti-inflammatory effects, in part, by suppressing this signaling cascade themarijuanaherald.commdpi.com.

Beyond the JAK/STAT pathway, CBC's potential in AD may also involve interactions with transient receptor potential (TRP) channels mdpi.comnih.govresearchgate.net. TRP channels, particularly TRPV1 and TRPA1, are abundant in the skin and nervous system and are implicated in mediating sensory responses like itching and inflammation, which are prominent features of AD mdpi.commdpi.com. Research indicates that these receptors are highly expressed in inflammatory cells within the skin of individuals (and animals) with atopic dermatitis, suggesting they could be therapeutic targets nih.govresearchgate.net. CBC is known to interact with TRP channels, which may contribute to its anti-inflammatory and potential anti-pruritic effects mdpi.comnih.govresearchgate.netresearchgate.net.

The findings from these preclinical studies highlight CBC as a promising candidate for the treatment of AD by suppressing the Th2 immune response and modulating inflammatory pathways themarijuanaherald.commdpi.com.

Summary of Key Findings in DNCB-Induced AD Mouse Model:

| Parameter | DNCB-only Group | CBC (0.1 mg/kg) Group | Significance (vs. DNCB-only) | Source |

| Skin Lesion Severity | Elevated | Reduced | Significant (p < 0.001) | themarijuanaherald.commdpi.com |

| Ear Thickness | Increased | Reduced | Significant (p < 0.001) | themarijuanaherald.commdpi.com |

| Epithelial Thickness | Increased | Reduced | Significant (p < 0.001) | themarijuanaherald.commdpi.com |

| Mast Cell Infiltration | Increased | Reduced | Significant (p < 0.001) | themarijuanaherald.commdpi.com |

| mRNA Expression (TSLP, IL-4, IL-13) | Increased | Decreased | Significant (p < 0.05) | themarijuanaherald.commdpi.com |

| mRNA Expression (IFN-γ, IL-1β, IL-6, IL-17, IL-18, IL-33) | Increased | Decreased | Significant (p < 0.05) | themarijuanaherald.commdpi.com |

| Protein Expression (JAK1, JAK2, STAT1, STAT2, STAT3, STAT6) | Elevated | Reduced | Significant (p < 0.05) | themarijuanaherald.commdpi.com |

Research Methodologies and Approaches in Cbc Studies

In Vitro Experimental Models

In vitro studies are fundamental to understanding how CBC affects biological processes in a controlled environment. These models utilize cells or isolated biological components to examine specific interactions and effects.

Cell Culture Assays (e.g., Macrophages, Keratinocytes, Cancer Cell Lines)

Cell culture assays are widely used to investigate the effects of CBC on various cell types. This involves growing cells in a laboratory setting and exposing them to CBC to observe changes in their behavior or function.

Macrophages: Macrophages are immune cells that play a significant role in inflammation and the tumor microenvironment. Studies utilize macrophage cell lines, such as RAW 264.7, to assess CBC's anti-inflammatory potential. For instance, CBC has been shown to inhibit nitric oxide production in LPS-stimulated RAW 264.7 cells. nih.gov Co-culture models involving macrophages and cancer cells are also employed to study their interactions and the influence of compounds like CBC on processes such as phagocytosis. nih.govnih.govmdpi.com Immortalized macrophage cell lines, while convenient, may exhibit genotypic and phenotypic drift compared to primary cells. frontiersin.org

Keratinocytes: While not explicitly detailed in the search results regarding CBC studies specifically utilizing keratinocytes, cell culture assays with keratinocytes are a standard method for studying skin-related conditions and the effects of various compounds.

Cancer Cell Lines: CBC has been tested against various cancer cell lines, including those from urothelial carcinoma, human breast carcinoma, neuroblastoma, and bladder cancer, with varying efficacy. mdpi.com Studies using cancer cell lines like U87MG, T98G, CCF-STTG1 (glioblastoma), SH-SY5Y (neuroblastoma), and MO3.13 (oligodendroglial) have investigated the cytotoxic effects of CBC and its interactions with targets like GPR55 and PINK1. mdpi.com

Data from a study on the anti-inflammatory effects of CBC in RAW 264.7 macrophages is presented below:

| Treatment (μM) | RAW 264.7 Cell Viability (% of Control) | Nitric Oxide Production (% Inhibition) |

|---|---|---|

| 5 | No significant effect | Not specified |

| 10 | No significant effect | Not specified |

| 20 | No significant effect | ~50% |

| 40 | 79.66 ± 1.91 | Not specified |

Note: Data is representative and compiled from search result nih.gov. Cell viability at 5 and 10 μM was reported as having "no effects" compared to control.

Receptor Binding and Activation Assays (e.g., GTPγS binding, cAMP synthesis, β-arrestin-2 recruitment)

These assays are crucial for determining if and how CBC interacts with specific receptors, particularly those in the endocannabinoid system and transient receptor potential (TRP) channels.

Receptor Binding Assays: These assays measure the affinity of CBC for a receptor by assessing its ability to displace a radiolabeled or fluorescent ligand that is known to bind to the receptor. Studies have investigated CBC's binding to cannabinoid receptors 1 (CB1) and 2 (CB2). The activity of CBC at the CB1 receptor remains unclear, with some studies showing displacement of ligands like CP 55,940 from CB1-containing cell membranes, while others found no significant binding. nih.govresearchgate.net CBC has been shown to bind to CB2 receptors. nih.govresearchgate.net

GTPγS Binding Assays: These assays measure the activation of G protein-coupled receptors (GPCRs) by assessing the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to activated G proteins. This indicates the ability of a compound to stimulate downstream signaling. Some studies have found that CBC does not stimulate [³⁵S]GTPγS binding at CB1 receptors. nih.govresearchgate.net

cAMP Synthesis Assays: Many GPCRs, including CB1 and CB2, couple to G proteins that regulate adenylyl cyclase activity, thereby affecting intracellular cyclic AMP (cAMP) levels. Assays measuring cAMP synthesis or inhibition are used to assess the functional activity of compounds at these receptors. CBC has been shown to inhibit forskolin-stimulated cAMP synthesis, indicating agonist activity at CB1 and CB2 receptors in some studies. nih.govresearchgate.net

β-arrestin-2 Recruitment Assays: Beta-arrestin-2 is a protein that is recruited to activated and phosphorylated GPCRs, playing a role in receptor desensitization and internalization, as well as initiating signaling pathways. Assays measuring β-arrestin-2 recruitment are used to assess this aspect of receptor activation. One study found that CBC did not induce the recruitment of β-arrestin-2, despite showing activity in inhibiting cAMP synthesis. nih.govresearchgate.net This suggests potential biased signaling at the CB1 receptor. nih.gov

A summary of CBC activity at cannabinoid receptors based on some in vitro studies:

| Receptor | Binding Affinity (Ki) | Functional Activity (e.g., cAMP, GTPγS, β-arrestin-2) | Notes |

|---|---|---|---|

| CB1 | Variable/Unclear | Inhibition of cAMP synthesis reported in some studies; no stimulation of [³⁵S]GTPγS binding; no β-arrestin-2 recruitment reported. nih.govresearchgate.net | Activity at CB1 is controversial and may involve biased signaling. nih.govresearchgate.net |

| CB2 | Binding reported | Inhibition of cAMP synthesis reported. nih.govresearchgate.net | Acts as an agonist in some assays. nih.gov |

Cytotoxicity and Cell Viability Assays (e.g., XTT assay, Caspase 3/7 activity)

These assays are essential for evaluating the potential toxicity of CBC to cells and its effects on cell growth and survival.

Colorimetric Assays (e.g., XTT, MTT): Assays like the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measure cell viability based on the metabolic activity of living cells. researchgate.net They typically involve the reduction of a tetrazolium salt into a colored product by cellular enzymes, which can be quantified spectrophotometrically. researchgate.net CBC has been evaluated using cell viability assays, such as the Cell Counting Kit-8 (CCK-8) assay, which is similar to XTT/MTT assays, showing no significant cytotoxicity in RAW 264.7 cells up to a certain concentration. nih.gov Cytotoxicity and cell viability assays are widely used to assess the effects of compounds on cancer cell lines. mdpi.comresearchgate.netwaocp.org

Caspase 3/7 Activity Assays: Caspases, particularly caspase-3 and caspase-7, are key executioners of apoptosis (programmed cell death). promega.comnih.gov Assays measuring caspase-3/7 activity are used to detect the induction of apoptosis. These assays often utilize luminogenic or fluorogenic substrates that are cleaved by activated caspases, producing a detectable signal. promega.comnih.gov Measuring caspase-3/7 activity can be multiplexed with cell viability assays to simultaneously assess cell death and survival. promega.comnih.govnih.gov Studies investigating the anti-cancer potential of CBC may utilize these assays to determine if CBC induces apoptosis in cancer cells.

Gene Expression Analysis (e.g., qRT-PCR)

Gene expression analysis techniques are used to study how CBC affects the activity of specific genes within cells.

Quantitative Real-Time PCR (qRT-PCR): qRT-PCR is a highly sensitive and widely used method for quantifying messenger RNA (mRNA) levels, providing a measure of gene expression. plos.orgthermofisher.comnih.gov This technique involves converting RNA to complementary DNA (cDNA) and then amplifying specific cDNA sequences using PCR while monitoring the reaction in real-time using fluorescent dyes or probes. thermofisher.comnih.gov qRT-PCR is used to assess changes in the expression of genes related to inflammation, cancer pathways, or other biological processes after treatment with CBC. mdpi.complos.orgthermofisher.comresearchgate.net Proper selection and validation of reference genes for normalization are crucial for accurate qRT-PCR results. plos.org Studies have used qRT-PCR to analyze the expression of meiosis-related genes, including Cbc (crowded by cid), in other biological contexts. researchgate.net

Protein Expression Analysis (e.g., Western blot)

Protein expression analysis techniques are used to investigate the levels of specific proteins within cells after CBC treatment.

Western Blot: Western blotting, also known as immunoblotting, is a standard technique for detecting and quantifying specific proteins in a sample. bio-rad-antibodies.comthermofisher.compnrjournal.com It involves separating proteins by gel electrophoresis, transferring them to a membrane, and then using specific antibodies to detect the protein of interest. bio-rad-antibodies.compnrjournal.com The intensity of the signal produced by the antibody is proportional to the amount of the target protein. thermofisher.com Western blotting is used to confirm changes in protein levels that may correspond to changes in gene expression observed by qRT-PCR or to investigate the activation of signaling pathways. researchgate.netbio-rad-antibodies.comthermofisher.comresearchgate.net Normalization using loading controls is essential for quantitative Western blot analysis. thermofisher.com

In Vivo Animal Models

Cancer Xenograft Models

Cancer xenograft models, typically involving the subcutaneous injection of human cancer cells into immunodeficient mice, are utilized to evaluate the in vivo anti-tumor effects of potential therapeutic compounds like CBC mdpi.comresearchgate.net. Studies have investigated the effects of various cannabinoids, including CBC, on the growth of xenograft tumors derived from different cancer cell lines mdpi.comresearchgate.net. For instance, research has explored the impact of cannabinoids on breast cancer xenoplants in mice, where CBC has demonstrated antitumor effects wikipedia.org. While extensive research in xenograft models has focused on major cannabinoids like CBD and THC, studies comparing the potency of different cannabinoids have indicated that CBC follows CBD and cannabigerol (B157186) (CBG) in terms of inhibiting cancer cell growth in certain tumor cell lines researchgate.net.

Analytical Techniques for CBC Identification and Quantification

Precise identification and quantification of CBC in various matrices, such as plant material, extracts, and biological samples, are crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two commonly employed analytical techniques for this purpose d-nb.infonih.gov.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used liquid chromatography technique for the quantitative analysis of cannabinoids, including CBC d-nb.inforesearchgate.netrsc.orgresearchgate.net. This method allows for the separation and detection of cannabinoids in both their acidic and neutral forms without the need for derivatization d-nb.infonih.gov. HPLC is often coupled with detectors such as ultraviolet (UV) or photodiode array (PDA) detectors, and increasingly with mass spectrometry (MS) for enhanced sensitivity and selectivity d-nb.inforesearchgate.netrsc.orgresearchgate.net.

Validated HPLC methods have been developed for the simultaneous quantification of multiple cannabinoids, including CBC, in various matrices such as cannabis plant material, extracts, human plasma, and mouse matrices researchgate.netrsc.orgresearchgate.netrsc.org. These methods typically utilize C18 stationary phases and mobile phases consisting of mixtures of water and organic solvents like methanol (B129727) or acetonitrile, often with acidic modifiers such as formic acid d-nb.inforesearchgate.netrsc.orgrsc.org. Detection wavelengths are optimized for different cannabinoids; for CBC, a wavelength of 283 nm has been used rsc.org.

HPLC methods have demonstrated good linearity, accuracy, and precision for CBC quantification, with reported limits of detection and quantification in the nanogram per milliliter range researchgate.netrsc.orgrsc.org.

An example of an HPLC method for cannabinoid quantification, including CBC, is presented in the table below, highlighting key chromatographic parameters:

| Parameter | Value |

| Column | InfinityLab Poroshell® 120 C18 |

| Dimensions | 4.6 mm × 100 mm, 2.7 μm |

| Mobile Phase | Water/Acetonitrile gradient elution |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detection Wavelengths | 283 nm (for CBC) rsc.org |

| Run Time | 16 min rsc.org |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another prevalent technique for the analysis of cannabinoids d-nb.infonih.govtechnologynetworks.com. GC is often coupled with MS or flame ionization detection (FID) for the identification and quantification of cannabinoids d-nb.infonih.gov. A significant advantage of GC is its ability to quantify terpenes, but for the analysis of acidic cannabinoids, derivatization is often required due to the high temperatures in the injection port causing decarboxylation d-nb.infonih.govthieme-connect.com.

GC-MS employs standardized electron ionization to fragment analytes, enabling identification through comparison with compound libraries d-nb.infonih.gov. While FID can offer more accurate quantification with relatively inexpensive standards, MS often necessitates the use of more costly deuterated standards d-nb.infonih.gov.

GC-MS methods have been developed for the determination of CBC in various matrices, including mouse blood and brain researchgate.net. These methods often involve sample extraction and can utilize selected ion monitoring (SIM) for increased sensitivity researchgate.net. GC-MS has been successfully applied for the qualitative and quantitative analysis of cannabinoids, including CBC, in cannabis oils after derivatization thieme-connect.com.

Computational and In Silico Approaches

Computational methods, such as docking simulations and molecular dynamics simulations, are increasingly used in cannabinoid research to predict and understand the interactions of cannabinoids like CBC with biological targets, such as receptors and enzymes mdpi.comnih.govtmc.eduresearchgate.netirispublishers.comnih.govacs.org.

Docking Simulations for Receptor Interactions

Molecular docking simulations are employed to predict the putative binding poses and affinities of molecules, such as CBC, within the binding sites of target proteins mdpi.comwikipedia.orgnih.govtmc.eduresearchgate.netirispublishers.com. These simulations provide a static snapshot of the potential interaction between a ligand and a receptor acs.org.

Studies utilizing molecular docking have investigated the potential interactions of CBC with various receptors, including cannabinoid receptors (CB1 and CB2) and other targets like GABAA receptors and enzymes such as DPP-4 and α-amylase mdpi.comnih.govtmc.eduirispublishers.com. Docking simulations can predict the binding energy of CBC to these targets, providing insights into the strength of the predicted interaction irispublishers.com. For example, docking studies have predicted CBC to fit in the orthosteric site of CB1 and CB2 receptors, although in vitro testing may show different binding affinities mdpi.comtmc.edu. Docking studies have also suggested that CBC could act as a ligand for GABAA receptors nih.gov.